

# The Synthesis of Oseltamivir from Shikimic Acid: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Oseltamivir-d3 Acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic routes for producing the antiviral drug Oseltamivir (Tamiflu®) starting from the chiral precursor, (-)-shikimic acid. Sourced from the seeds of the Chinese star anise (Illicium verum) or produced through fermentation, shikimic acid offers a crucial and stereochemically rich starting point for the synthesis of this vital medication.[1][2][3] This document details the seminal Roche industrial synthesis, the azide-free Karpf-Trussardi modification, and a notably efficient synthesis developed by Shi and colleagues. Each methodology is presented with detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the synthetic pathways.

## **Core Synthetic Strategies**

The synthesis of Oseltamivir from shikimic acid involves the strategic manipulation of the cyclohexene core to introduce the requisite amino and acetamido groups, as well as the 3-pentyloxy side chain, all while maintaining the correct stereochemistry at three chiral centers.[1] The primary approaches discussed herein are the industry-standard Roche synthesis, which utilizes azide intermediates, an azide-free variant to mitigate safety concerns, and a more recent, streamlined process with improved overall yield.

## The Roche Industrial Synthesis







The commercial production of Oseltamivir, pioneered by Gilead Sciences and scaled by Hoffmann-La Roche, is a multi-step process that has been highly optimized for large-scale manufacturing.[4][5] A key feature of this route is the use of potentially hazardous azide reagents to introduce the nitrogen functionalities.[4] The overall yield of this synthesis is approximately 17-22% from (-)-shikimic acid.[1]

#### Experimental Protocol:

The synthesis commences with the esterification of (-)-shikimic acid to ethyl shikimate. This is followed by the protection of the 3- and 4-hydroxyl groups and mesylation of the 5-hydroxyl group. The subsequent steps involve the formation of an epoxide, which is then opened regioselectively with an azide nucleophile. A series of transformations, including a second azide displacement and subsequent reductions, leads to the formation of the Oseltamivir free base, which is then converted to the phosphate salt.[6][7]

Quantitative Data Summary: Roche Industrial Synthesis

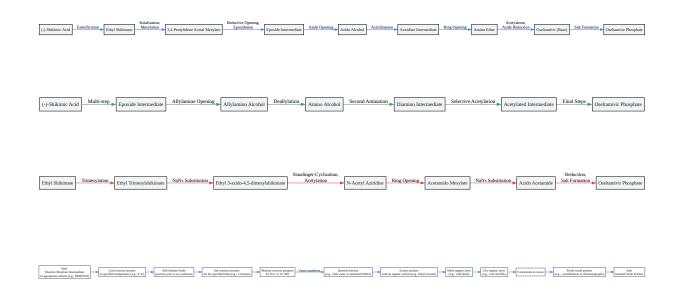


Step	Reaction	Reagents and Conditions	Yield (%)	Reference
1	Esterification	Ethanol, Thionyl chloride	High	[1]
2	Ketalization & Mesylation	3-Pentanone, p- Toluenesulfonic acid; then Methanesulfonyl chloride, Triethylamine	-	[1]
3	Reductive Ketal Opening	Modified Hunter conditions	-	[1]
4	Epoxidation	Potassium bicarbonate	-	[1]
5	Epoxide Opening	Sodium azide, Ammonium chloride	-	[7]
6	Aziridination	Triphenylphosphi ne	-	[8]
7	Aziridine Opening	3-Pentanol, Boron trifluoride etherate	-	[1]
8	Acetylation	Acetic anhydride	-	[1]
9	Azide Reduction & Salt Formation	H <sub>2</sub> , Pd/C; Phosphoric acid	-	[1]
Overall	17-22	[1]		

Note: Specific yields for each step of the industrial process are not consistently reported in open literature.

Synthetic Pathway Visualization





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